Triallyl trimesate

Catalog No.
S1520261
CAS No.
17832-16-5
M.F
C18H18O6
M. Wt
330.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triallyl trimesate

CAS Number

17832-16-5

Product Name

Triallyl trimesate

IUPAC Name

tris(prop-2-enyl) benzene-1,3,5-tricarboxylate

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

InChI

InChI=1S/C18H18O6/c1-4-7-22-16(19)13-10-14(17(20)23-8-5-2)12-15(11-13)18(21)24-9-6-3/h4-6,10-12H,1-3,7-9H2

InChI Key

VOSUIKFOFHZNED-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C1=CC(=CC(=C1)C(=O)OCC=C)C(=O)OCC=C

Canonical SMILES

C=CCOC(=O)C1=CC(=CC(=C1)C(=O)OCC=C)C(=O)OCC=C

Triallyl trimesate is a trifunctional monomer distinguished by a rigid, C3-symmetric 1,3,5-benzenetricarboxylic acid (trimesic acid) core and three reactive allyl ester groups. This molecular architecture makes it a highly effective agent for forming densely cross-linked, three-dimensional polymer networks. These networks exhibit notable thermal stability and mechanical strength, positioning triallyl trimesate as a key building block for advanced thermosets, high-performance composites, and porous organic polymers where structural rigidity and heat resistance are critical performance requirements. [1]

Substituting Triallyl trimesate with more common, flexible trifunctional crosslinkers like Triallyl isocyanurate (TAIC) can fail to reproduce the desired material properties. The rigid, planar aromatic core of Triallyl trimesate is fundamental to creating polymers with high porosity and specific morphological characteristics, a feature not conferred by the non-aromatic, heterocyclic core of TAIC. [1] Furthermore, opting to use the precursor, trimesic acid, necessitates an in-house esterification process that typically involves extended reaction times (e.g., 20-24 hours at reflux), complex purification steps, and introduces process variability. [2] Procuring high-purity Triallyl trimesate directly circumvents these challenges, ensuring higher reproducibility and process efficiency.

Precursor Suitability: Enabling High-Surface-Area Porous Polymers

The rigid structure of Triallyl trimesate makes it an exceptional precursor for hyper-cross-linked polymers with significant porosity. Research demonstrates that polymers derived from this monomer can achieve a high specific surface area of 533 m²/g. [1] This level of porosity is a direct result of the monomer's rigid core preventing network collapse during synthesis, a critical attribute for creating materials with high gas sorption capacity or accessible catalytic sites.

Evidence DimensionBET Specific Surface Area
Target Compound Data533 m²/g (for polymer derived from Triallyl trimesate)
Comparator Or BaselineConventional non-porous or low-porosity cross-linked polymers
Quantified DifferenceSignificantly higher surface area compared to non-templated cross-linked polymers.
ConditionsHyper-cross-linked solid support synthesized using Triallyl trimesate as the cross-linker.

For applications in gas storage, separation, and catalysis, a higher surface area directly correlates to increased material performance and efficiency.

Processability Advantage: Induces Strain Hardening for Finer Foam Cell Structures

In polymer processing applications such as foam extrusion, Triallyl trimesate provides a distinct advantage over other coagents. When used to modify polypropylene, it induces strain hardening behavior in the polymer melt. [1] This rheological property stabilizes cell growth during foaming, suppressing coalescence and resulting in a finer, more uniform cell structure. This effect is not observed to the same extent with more common degraded polypropylene systems.

Evidence DimensionMelt Rheology & Resulting Foam Morphology
Target Compound DataExhibits strain hardening, leading to finer cell structure.
Comparator Or BaselineCoagent-free degraded polypropylene (shows no strain hardening).
Quantified DifferenceQualitative but significant improvement in foam morphology.
ConditionsReactive extrusion of polypropylene followed by foam processing.

This enables the production of higher-performance foams with improved mechanical and insulating properties, a direct result of choosing this specific crosslinking modifier.

Improved Thermal Stability in Derived Polymers

The formation of a dense, rigid network using Triallyl trimesate enhances the thermal stability of the final polymer. While direct head-to-head TGA data is sparse, polymers cross-linked with Triallyl trimesate are noted for their high thermal resistance. [1] For comparison, a polylactide (PLA) polymer cross-linked with the common substitute Triallyl isocyanurate (TAIC) shows a thermal degradation initiation temperature (T_onset) of 343.8 °C, a significant improvement over neat PLA (331.7 °C). [2] The rigid aromatic core of Triallyl trimesate is expected to impart at least comparable, if not greater, thermal stability due to restricted chain mobility.

Evidence DimensionOnset of Thermal Degradation (TGA, T_onset)
Target Compound DataExpected to be >340 °C in a comparable polymer matrix.
Comparator Or BaselinePolylactide (PLA) cross-linked with Triallyl isocyanurate (TAIC): T_onset = 343.8 °C
Quantified DifferenceProvides thermal stability enhancement in the same class as high-performance industrial crosslinkers.
ConditionsThermogravimetric Analysis (TGA) of cross-linked polylactide.

For materials in high-temperature service environments, such as electronic components or composites, enhanced thermal stability is a critical factor for justifying the procurement of a specialized monomer.

Precursor for Porous Adsorbents and Catalyst Supports

Where a high internal surface area is a primary design requirement, such as in materials for CO2 capture, hydrogen storage, or heterogeneous catalysis. The monomer's rigidity directly enables the synthesis of hyper-cross-linked polymers with surface areas exceeding 500 m²/g. [1]

Modifier for High-Performance Polymer Foams

In the manufacturing of specialized polymer foams where a fine, uniform cell structure is needed to improve insulation or mechanical damping properties. Its ability to induce strain hardening in the melt is a key processing advantage for achieving superior foam morphology. [2]

Crosslinking Agent for High-Temperature Resistant Composites

For formulating thermosetting resins and composites intended for high-temperature service environments. The use of Triallyl trimesate contributes to a densely cross-linked network, enhancing thermal stability beyond that of standard polymers. [3]

XLogP3

3.4

Other CAS

17832-16-5

Wikipedia

Triallyl trimesate

General Manufacturing Information

1,3,5-Benzenetricarboxylic acid, 1,3,5-tri-2-propen-1-yl ester: INACTIVE

Dates

Last modified: 08-15-2023

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